molecular formula C6H12O2 B3057097 Cyclohexyl hydroperoxide CAS No. 766-07-4

Cyclohexyl hydroperoxide

Cat. No. B3057097
CAS RN: 766-07-4
M. Wt: 116.16 g/mol
InChI Key: FGGJBCRKSVGDPO-UHFFFAOYSA-N
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Description

Cyclohexyl hydroperoxide (CHHP) is an organic hydroperoxide . It plays a crucial role in atmospheric oxidation processes and is also relevant in the low-temperature oxidation of hydrocarbon fuels. Its molecular formula is C<sub>6</sub>H<sub>11</sub>OOH .



Synthesis Analysis

CHHP can be synthesized through various methods, including autoxidation of cyclohexane or other related compounds. In this process, sequential hydrogen atom transfer (HAT) reactions lead to the formation of hydroperoxyalkyl radicals, which eventually yield CHHP.



Molecular Structure Analysis

The molecular structure of CHHP consists of a cyclohexyl ring with an attached hydroperoxy group (–OOH). The oxygen atom in the hydroperoxy group is bonded to one of the carbon atoms in the cyclohexyl ring.



Chemical Reactions Analysis



  • Decomposition : CHHP can decompose via the following reaction:


    CHHP → Cyclohexoxy (RO) + OH radical

    This process requires absorption of multiple infrared (IR) photons.




  • Autoxidation : CHHP can participate in autoxidation reactions, leading to the formation of highly oxidized organic hydroperoxides. These compounds are implicated in the formation of secondary organic aerosols.





Physical And Chemical Properties Analysis


  • Stability : CHHP exhibits relatively high stability in solution.

  • IR Spectrum : The overtone OH stretch (2ν<sub>OH</sub>) spectrum of jet-cooled CHHP shows a distinctive feature at 7012.5 cm<sup>−1</sup>.

  • Conformers : CHHP exists in two conformers with similar stabilities but separated by an interconversion barrier.


Scientific Research Applications

Catalytic Epoxidation and Oxidation Reactions Cyclohexyl hydroperoxide (CHHP) plays a critical role in catalytic reactions, particularly in epoxidation and oxidation processes. One application involves its use in the epoxidation of cyclohexene, which yields valuable alicyclic oxygenates such as cyclohexanol, cyclohexanone, and epoxy-cyclohexane. This process benefits from high selectivity and efficiency, as demonstrated by Hereijgers, Parton, and Weckhuysen (2011) in their study using mesoporous titanium silicates (Hereijgers, Parton, & Weckhuysen, 2011). Additionally, CHHP's decomposition over transition metal-free zeolite H-beta has been researched for manufacturing cyclohexanone and cyclohexanol, yielding high efficiency and selectivity (Sun, Xu, Du, & Zhang, 2007).

Identification and Quantification in Chemical Processes CHHP has been identified and quantified in chemical processes using high-resolution capillary gas chromatography (GC). This identification is crucial for understanding its role in various chemical reactions, as explored by Wierzchowski and Zatorski (2000) (Wierzchowski & Zatorski, 2000).

Catalyst Design and Mechanistic Insights Understanding the mechanisms of CHHP reactions has implications for catalyst design. For instance, the kinetics and mechanism of cyclohexane oxidation on MnAPO-5 catalysts, involving CHHP as an intermediate, offer insights into the design of more efficient catalysts for industrial applications (Modén et al., 2006).

Aerobic Oxidation Processes The aerobic oxidation of cyclohexyl- and sec-alkylarenes to tertiary hydroperoxides in the presence of N-hydroxyphthalimide has been examined, with CHHP being a key component. This process highlights the kinetics and oxidation mechanism relevant to industrial applications (Kurganova et al., 2016).

Bio-inspired Catalysis The use of bio-inspired Fe(III) complexes in cyclohexane oxidation, producing products including CHHP, demonstrates the potential of mimicking biological processes for industrial chemical synthesis (Silva et al., 2008).

Autoxidation Chemistry Research on autoxidation chemistry, with a focus on the role of CHHP, offers novel insights into the molecular mechanisms of oxidation reactions. This understanding is crucial for developing new catalytic systems (Hermans, Peeters, & Jacobs, 2008).

Safety And Hazards


  • CHHP is a flammable liquid and should be handled with care.

  • It can release flammable gases upon decomposition.

  • Avoid exposure to heat, flames, and strong oxidizing agents.


Future Directions

Research on CHHP should focus on:



  • Reaction Kinetics : Investigating its reactivity with other radicals.

  • Atmospheric Impact : Understanding its role in secondary organic aerosol formation.

  • Applications : Exploring its potential applications beyond oxidation processes.


properties

IUPAC Name

hydroperoxycyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-8-6-4-2-1-3-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGJBCRKSVGDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227401
Record name Cyclohexyl hydroperoxide
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Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl hydroperoxide

CAS RN

766-07-4
Record name Hydroperoxide, cyclohexyl
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Record name Cyclohexyl hydroperoxide
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Record name Cyclohexyl hydroperoxide
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Record name Cyclohexyl hydroperoxide
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Record name CYCLOHEXYL HYDROPEROXIDE
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Synthesis routes and methods I

Procedure details

Synthesize alkane oxidation catalyst in situ and oxidize alkane (cyclohexane) as follows. Add SiO2—C (3.3 mg, 0.6 groups/nm2) in acetonitrile (2 mL) and ([(C6H12N3R3)Mn2O3]Z2) (0.2 mM) to a container. The carboxylate group to Mn atom ratio is 0.50:1.0. Add o-dichlorobenzene (100 microliter (μL), 390 mmol) and cyclohexane (50 μL, 200 mmol) to the contents of container and maintain at 0° C. Add H2O2 (30 weight percent (wt %), 130 μL) to the contents of container. Seal the container and react to produce an alkane oxidation product (cyclohexanone (CyO), cyclohexanol (CyOH), and/or cyclohexyl hydroperoxide (Cy-OOH)). The concentrations of these species are determined as a function of time using gas chromatography and are shown in Table 1.
Name
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
SiO2—C
Quantity
3.3 mg
Type
reactant
Reaction Step Five
[Compound]
Name
[(C6H12N3R3)Mn2O3]Z2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 μL
Type
reactant
Reaction Step Seven
Quantity
50 μL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (0.95 mol) of cyclohexane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 36 mmol of cyclohexane reacted (with a conversion of 3.8%) and thereby yielded 9.2 mmol of cyclohexanone (with a selectivity of 25.6%), 4.6 mmol of cyclohexanol (with a selectivity of 12.8%), and 12.3 mmol of cyclohexyl hydroperoxide (with a selectivity of 34.2%). The total yield of cyclohexanone, cyclohexanol, and cyclohexyl hydroperoxide was 2.7%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
36 mmol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (0.95 mol) of cyclohexane, 100 mg of N-hydroxyphthalimide, and 1.9 g of water (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 5.9 mmol of cyclohexane reacted (with a conversion of 0.7%) and thereby yielded 0.3 mmol of cyclohexanone (with a selectivity of 5.1%), 0.2 mmol of cyclohexanol (with a selectivity of 3.4%), and 3.8 mmol of cyclohexyl hydroperoxide (with a selectivity of 64.4%). The total yield of cyclohexanone, cyclohexanol, and cyclohexyl hydroperoxide was 0.45%. N-hydroxyphthalimide has a solubility in water (25° C.) of 0.01 g/100 g-H2O or less.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
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100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.9 mmol
Type
reactant
Reaction Step Five
Name
Quantity
1.9 g
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A run was carried out in exactly the same manner as Run 10, except that the tertiary alcohol was cumenol and the tertiary hydroperoxide was cumene hydroperoxide. The mole ratio of cumenol to cyclohexane was 0.329:1 and the mole ratio of cumene hydroperoxide to cyclohexane was 0.086:1. A cyclohexyl hydroperoxide yield of 56 mole percent, a cyclohexanol yield of 20 mole percent, a cyclohexanone yield of 11 mole percent and a residue of 13 mole percent was obtained at a conversion level of 8.1 mole percent and a percent conversion rate of 5.8 percent per hour. This run demonstrates that other tertiary alcohols and hydroperoxides are effective in the process of this invention.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
tertiary alcohol
Quantity
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Type
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl hydroperoxide
Reactant of Route 2
Cyclohexyl hydroperoxide
Reactant of Route 3
Cyclohexyl hydroperoxide
Reactant of Route 4
Cyclohexyl hydroperoxide
Reactant of Route 5
Cyclohexyl hydroperoxide
Reactant of Route 6
Reactant of Route 6
Cyclohexyl hydroperoxide

Citations

For This Compound
1,580
Citations
AL Perkel, SG Voronina - Russian Chemical Bulletin, 2019 - Springer
… of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone in the liquid-phase oxidation of cyclohexane are reviewed. Cyclohexyl hydroperoxide … of cyclohexyl hydroperoxide and …
Number of citations: 16 link.springer.com
S Chubachi, H Matsui, K Yamamoto… - Bulletin of the Chemical …, 1969 - journal.csj.jp
… first order law for cyclohexyl hydroperoxide. The activation energy … The rate of decomposition of cyclohexyl hydroperoxide in … An adduct formation between cyclohexyl hydroperoxide and …
Number of citations: 15 www.journal.csj.jp
A Farkas, E Passaglia - Journal of the American Chemical Society, 1950 - ACS Publications
… in the presence of cyclohexyl hydroperoxide since earlier experiments … Preparation and Identification of Cyclohexylhydroperoxide.—… Cyclohexyl hydroperoxide was isolated and purified …
Number of citations: 75 pubs.acs.org
BPC Hereijgers, RF Parton… - Catalysis Science & …, 2012 - pubs.rsc.org
… Cyclohexyl hydroperoxide used in this study was extracted from a cyclohexane oxidate provided by DSM (Geleen, the Netherlands). The oxidate was extracted 3 times with 1 M NaOH (…
Number of citations: 20 pubs.rsc.org
BPC Hereijgers, RF Parton, BM Weckhuysen - Acs Catalysis, 2011 - ACS Publications
The industrially important deperoxidation reaction of cyclohexyl hydroperoxide was combined with the epoxidation of cyclohexene over a series of mesoporous titanium silicates. The …
Number of citations: 26 pubs.acs.org
P Pinacho, W Sun, DA Obenchain, M Schnell - Journal of Molecular …, 2023 - Elsevier
… Cyclohexyl hydroperoxide was observed in the gas phase … Cyclohexyl hydroperoxide is a simple but important organic … effective structure for cyclohexyl hydroperoxide and compared it …
Number of citations: 1 www.sciencedirect.com
D Lončarević, J Krstić, J Dostanić, D Manojlović… - Chemical Engineering …, 2010 - Elsevier
… Product yield and cyclohexyl hydroperoxide formation in the catalytic system were used as … In addition catalysts were used for deperoxidation of cyclohexyl hydroperoxide in mild …
Number of citations: 44 www.sciencedirect.com
RP Saint-Arroman, B Didillon, A de Mallmann… - Applied Catalysis A …, 2008 - Elsevier
… The cyclohexyl hydroperoxide solutions in cyclohexane used in this study were taken from industrial plants and contained not only the hydroperoxide but also cyclohexanol, …
Number of citations: 34 www.sciencedirect.com
Z Sun, J Xu, Z Du, W Zhang - Applied Catalysis A: General, 2007 - Elsevier
Cyclohexyl hydroperoxide, a key intermediate in the cyclohexane autoxidation for the manufacture of cyclohexanone and cyclohexanol, was decomposed over transition metal-free …
Number of citations: 31 www.sciencedirect.com
W Buijs, R Raja, JM Thomas, H Wolters - Catalysis letters, 2003 - Springer
Pyridinium dichromate, chromium trioxide and CrAlPO-5 showed a very similar selectivity pattern in the decomposition of cyclohexyl hydroperoxide. CrAPO-5 turned out to be a real …
Number of citations: 30 link.springer.com

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